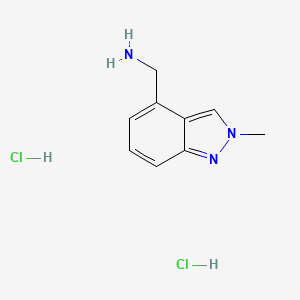
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate is an organoboron compound with the molecular formula C8H9BF3KO. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate can be synthesized through the reaction of 4-(2-hydroxyethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium at room temperature. The general reaction scheme is as follows:
4-(2-hydroxyethyl)phenylboronic acid+KHF2→Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the organoboron compound with various electrophiles, such as aryl halides, in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., water, ethanol).
Conditions: Reactions are typically carried out at room temperature to moderate temperatures, under an inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of potassium 4-(2-hydroxyethyl)phenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate can be compared with other organotrifluoroborate compounds, such as:
- Potassium phenyltrifluoroborate
- Potassium 4-(hydroxymethyl)phenyltrifluoroborate
- Potassium 4-(2-methoxyethylcarbamoyl)phenyltrifluoroborate
Uniqueness
This compound is unique due to the presence of the hydroxyethyl group, which can provide additional functionalization opportunities in synthetic chemistry. This makes it a valuable reagent for creating more complex and functionalized organic molecules.
Propiedades
Número CAS |
1015082-81-1 |
|---|---|
Fórmula molecular |
C8H9BF3KO |
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
potassium;trifluoro-[4-(2-hydroxyethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c10-9(11,12)8-3-1-7(2-4-8)5-6-13;/h1-4,13H,5-6H2;/q-1;+1 |
Clave InChI |
JAMORWGBQKAJSF-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(C=C1)CCO)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)
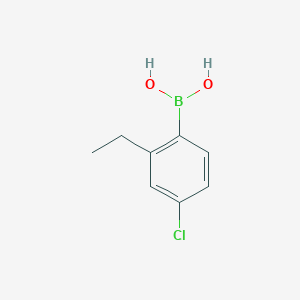
![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)
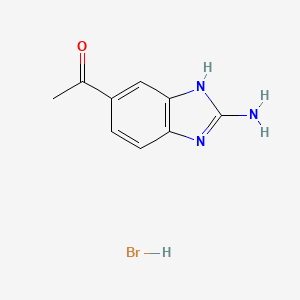
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)

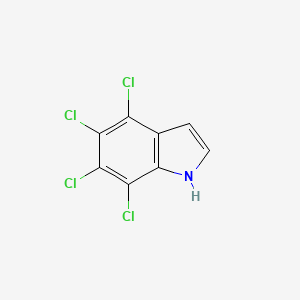
![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
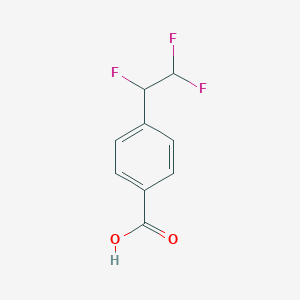
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
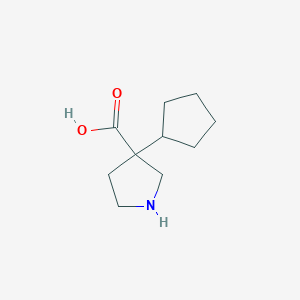
![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
